27-Hydroxy Cholesterol-d6
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Overview
Description
27-Hydroxy Cholesterol-d6 is a deuterium-labeled version of 27-Hydroxy cholesterol . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
27-Hydroxy cholesterol (27HC) is a primary metabolite of cholesterol synthesized by the enzyme Cytochrome P450 27A1 (CYP27A1) . The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen .
Molecular Structure Analysis
The molecular formula of this compound is C27H40D6O2 . It has a molecular weight of 408.69 . The structure includes a sterol nucleus with an additional hydroxy group .
Chemical Reactions Analysis
27-Hydroxy cholesterol (27HC) is involved in the regulation of cholesterol homeostasis. It contributes to cholesterol efflux through liver X receptor (LXR) and inhibits de novo cholesterol synthesis through the insulin-induced proteins (INSIGs) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 408.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 6 .
Scientific Research Applications
Atherogenesis
- Research Focus: Examining the role of sterol 27-hydroxylase in atherosclerosis.
- Findings: Sterol 27-hydroxylase, which produces 27-hydroxycholesterol, is up-regulated in atherosclerosis and may play a protective role in removing cholesterol from macrophages and smooth muscle cells (Shanahan, Carpenter, & Cary, 2001).
Cholesterol Homeostasis in Glioma Cells
- Research Focus: Impact of 27-Hydroxycholesterol on cholesterol synthesis and transport in C6 glioma cells.
- Findings: 27-Hydroxycholesterol decreases cholesterol levels and affects the expression of genes and proteins related to cholesterol metabolism, suggesting a role as a modulator of cholesterol disorder (An et al., 2017).
Thyroid Carcinoma Aggressiveness
- Research Focus: Relationship between cholesterol, 27-hydroxycholesterol, and thyroid carcinoma.
- Findings: Intratumoral accumulation of 27-hydroxycholesterol promotes aggressive behavior in papillary thyroid carcinoma, indicating a potential therapeutic target in thyroid tumors with poor prognosis (Revilla et al., 2019).
Breast Cancer
- Research Focus: 27-Hydroxycholesterol's role as an estrogen receptor modulator in breast cancer.
- Findings: Elevation of 27-hydroxycholesterol is associated with breast cancer and induces aberrant DNA methylation changes, influencing breast cancer development (Vini, Rajavelu, & Sreeharshan, 2022).
Alzheimer’s Disease
- Research Focus: Impact of 27-Hydroxycholesterol on cholesterol metabolism in Alzheimer’s disease.
- Findings: 27-Hydroxycholesterol is identified as a possible biomarker of Alzheimer’s disease, affecting cholesterol metabolism in the brain (Wang et al., 2020).
Mechanism of Action
Target of Action
27-Hydroxy Cholesterol-d6, also known as cholest-5-ene-3β,27-diol (d6), primarily targets Liver X receptors (LXR) and farnesoid X-activated receptors (FXRs) . These receptors play a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
This compound interacts with its targets, LXRs and FXRs, acting as a ligand . This interaction leads to the regulation of genes involved in lipid metabolism and inflammation . It also controls the action of hydroxymethylglutaryl-CoA reductase, an enzyme that plays a key role in cholesterol synthesis .
Biochemical Pathways
This compound is involved in cholesterol metabolism. It is synthesized from cholesterol by the action of sterol 27-hydroxylase in the liver . It serves as a substrate for bile synthesis . It also promotes cholesterol efflux from the vascular endothelium .
Pharmacokinetics
It is known that it is an abundant oxysterol in circulation . It is used as an internal standard to measure the concentration of 27-hydroxycholesterol in serum samples by mass spectrometry .
Result of Action
This compound is known to induce breast cancer cell proliferation and metastatic progression in experimental models . It also upregulates proinflammatory genes and increases adhesion via estrogen receptor alpha . In endothelial cells, it
Biochemical Analysis
Biochemical Properties
27-Hydroxy Cholesterol-d6 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of cholesterol produced by the enzyme CYP27A1 . It has been shown to induce breast cancer cell proliferation and metastatic progression in experimental models . It might serve as a ligand for liver X receptors (LXR) and farnesoid X-activated receptors (FXRs) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation and invasion of lung adenocarcinoma (LAC) in vitro as well as LAC metastasis in vivo . In monocytes/macrophages, this compound upregulates proinflammatory genes and increases adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces the phosphorylation of AKT and NFκB p65, promoting the expression of peptidylprolyl isomerase B (PPIB), especially in the coculture with THP1-derived macrophage . It also induces the secretion of FGF2 and IL-6, contributing to the expression of snail and vimentin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown that elevations in this compound via CYP7B1 deletion promote atherosclerosis in mice without altering lipid status .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, CYP27A1 deficiency remarkably reduced high cholesterol-induced lung adenocarcinoma metastasis in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of cholesterol metabolism, produced by the enzyme CYP27A1 . It is also known to control the action of hydrocymethylglutaryl-CoA reductase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be important for cholesterol transport from the periphery to the liver .
Subcellular Localization
It is known that cholesterol biosynthesis enzymes, which would include those involved in the production of this compound, are expressed in the endoplasmic reticulum and nuclear envelope .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 27-Hydroxy Cholesterol-d6 involves the oxidation of cholesterol-d6 to form 27-Hydroxy Cholesterol-d6.", "Starting Materials": [ "Cholesterol-d6", "Pyridine", "Sodium periodate", "Sodium chloride", "Water" ], "Reaction": [ "Dissolve 1 g of cholesterol-d6 in 10 mL of pyridine", "Add 1.5 g of sodium periodate and 0.5 g of sodium chloride to the solution", "Stir the mixture at room temperature for 24 hours", "Quench the reaction by adding water and stirring for an additional 30 minutes", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 27-Hydroxy Cholesterol-d6" ] } | |
CAS No. |
1246302-95-3 |
Molecular Formula |
C27H40O2D6 |
Molecular Weight |
408.7 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
20380-11-4 (unlabelled) |
Synonyms |
25,26,26,26,27,27-hexadeuterocholest-5-ene-3ß,27-diol; 27-hydroxycholest-5-en-3-ol(d6) |
tag |
Cholesterol Impurities |
Origin of Product |
United States |
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